molecular formula C22H24ClFO7 B607935 Henagliflozin CAS No. 1623804-44-3

Henagliflozin

Numéro de catalogue B607935
Numéro CAS: 1623804-44-3
Poids moléculaire: 454.8754
Clé InChI: HYTPDMFFHVZBOR-VNXMGFANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Henagliflozin, also known as SHR3824, is potent, oral and selective SGLT2 inhibitor. Henagliflozin exhibits antidiabetic efficacy in rodent models. SHR3824 potently inhibited human SGLT2 in vitro, but exerted much weak inhibition on human SGLT1 (the IC50 values of SHR3824 against human SGLT2 and SGLT1 were 2.38 and 4324 nmol/L, respectively). Acute oral administration of SHR3824 (0.3, 1.0, 3.0 mg/kg) dose-dependently improved glucose tolerance in ICR mice, and reduced hyperglycemia by increasing urinary glucose excretion in GK rats and db/db mice.

Applications De Recherche Scientifique

Pharmacokinetic Properties and Metabolic Pathways

  • Pharmacokinetics and Mass Balance : Henagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor developed for type 2 diabetes mellitus. A study highlighted its pharmacokinetic properties, showing variations in absorption and exposure rates when administered in fasted or fed states. The study also revealed henagliflozin's primary excretion as the parent drug in feces and as glucuronide metabolites in urine (Chen et al., 2021).

  • Metabolite Characterization : Henagliflozin's metabolic profile was investigated, identifying eight metabolites in human plasma and urine. Key metabolic pathways include glucuronidation and O-deethylation, with the parent drug being the principal form in plasma (Chen et al., 2020).

  • Tolerability and Pharmacodynamics : Another study evaluated the tolerability, pharmacokinetic, and pharmacodynamic profiles of henagliflozin in healthy volunteers. It was well tolerated, rapidly absorbed, and exhibited predictable profiles, suggesting suitability for once-daily administration (Zhang et al., 2021).

Drug Interaction Studies

  • Interaction with Other Diabetes Medications : Research has explored henagliflozin's interaction with other diabetes medications like glimepiride and metformin. It was found that henagliflozin has no apparent pharmacokinetic interactions with glimepiride, indicating safety in combined use (Que et al., 2022). Similarly, co-administration with metformin showed no significant effect on the pharmacokinetic properties of either drug, suggesting compatibility in combination therapy (Wang et al., 2016).

Pharmacodynamics in Specific Populations

  • Effect in Patients with Type 2 Diabetes : A study on Chinese patients with type 2 diabetes mellitus demonstrated that henagliflozin exhibits dose-proportional plasma concentrations and efficaciously decreases mean plasma glucose levels. This supports its use as a once-daily dosing regimen in such patients (Yong et al., 2016).

Combination Therapies and Effects

  • Henagliflozin and Metformin Combination : Research on a sustained-release formulation combining henagliflozin and metformin (HR20033) for treating type 2 diabetes showed that food intake does not significantly impact the absorption of this combination, indicating flexibility in administration relative to meals (Liu et al., 2022).

Propriétés

Numéro CAS

1623804-44-3

Nom du produit

Henagliflozin

Formule moléculaire

C22H24ClFO7

Poids moléculaire

454.8754

Nom IUPAC

(1R,2S,3S,4R,5R)-5-(4-chloro-3-(4-ethoxy-3-fluorobenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1

Clé InChI

HYTPDMFFHVZBOR-VNXMGFANSA-N

SMILES

O[C@@H]1[C@@](O2)(CO)CO[C@@]2(C3=CC=C(Cl)C(CC4=CC=C(OCC)C(F)=C4)=C3)[C@H](O)[C@H]1O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SHR3824;  SHR-3824;  SHR 3824;  Henagliflozin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Henagliflozin
Reactant of Route 2
Henagliflozin
Reactant of Route 3
Henagliflozin
Reactant of Route 4
Henagliflozin
Reactant of Route 5
Henagliflozin
Reactant of Route 6
Henagliflozin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.